molecular formula C17H15FN2O2S B14174719 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione CAS No. 918145-89-8

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B14174719
CAS No.: 918145-89-8
M. Wt: 330.4 g/mol
InChI Key: PMDIPYYMTHMDIJ-UHFFFAOYSA-N
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Description

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the coupling of a 4-fluorophenylpyridine derivative with a propyl chain, followed by the formation of the thiazolidine-2,4-dione ring through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling and cyclization processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are frequently used.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have distinct physical and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of both a fluorophenyl group and a pyridine ring, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications .

Properties

CAS No.

918145-89-8

Molecular Formula

C17H15FN2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H15FN2O2S/c18-14-6-4-13(5-7-14)15-8-3-12(10-19-15)2-1-9-20-16(21)11-23-17(20)22/h3-8,10H,1-2,9,11H2

InChI Key

PMDIPYYMTHMDIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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